molecular formula C7H16Cl2N2 B113874 (R)-3-Aminoquinuclidine dihydrochloride CAS No. 123536-14-1

(R)-3-Aminoquinuclidine dihydrochloride

Cat. No. B113874
CAS RN: 123536-14-1
M. Wt: 199.12 g/mol
InChI Key: STZHBULOYDCZET-KLXURFKVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-3-Aminoquinuclidine dihydrochloride” is a chiral catalyst and ligand . It has an empirical formula of C7H14N2 · 2HCl, a CAS number of 123536-14-1, and a molecular weight of 199.12 . This diamine and its antipode are important building blocks in the synthesis of pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “®-3-Aminoquinuclidine dihydrochloride” is represented by the SMILES string Cl.Cl.N[C@H]1CN2CC[C@H]1CC2 . The InChI key is STZHBULOYDCZET-KLXURFKVSA-N .


Physical And Chemical Properties Analysis

“®-3-Aminoquinuclidine dihydrochloride” is a solid at 20°C . It has a specific rotation of +22.0 to +26.0 deg (C=1, H2O) and a melting point of 315°C . It is soluble in water .

Scientific Research Applications

Directed Synthesis in Inorganic Chemistry

  • Application: Directed synthesis of noncentrosymmetric molybdates.
  • Details: A systematic investigation was performed in the MoO3/3-aminoquinuclidine/H2O system, leading to the synthesis of new compounds with noncentrosymmetric structures using (R)-3-aminoquinuclidine dihydrochloride. These compounds, like [(R)-C7H16N2]2[Mo8O26], have potential applications in materials science due to their polar crystal classes and second-harmonic generation activities (Veltman et al., 2006).

Synthesis of Stereochemically Defined Isomers

  • Application: Synthesis of stereochemically defined octahydropyrrolo[2,3]pyridine derivatives.
  • Details: (R)-3-Aminoquinuclidine's reaction with specific compounds led to the unexpected formation of cis- and trans-octahydropyrrolo[2,3]pyridine derivatives. This provides a convenient method for generating stereochemically defined isomers, useful in various chemical research applications (Goljer et al., 2009).

Chiral Hybrid Metal Halides Synthesis

  • Application: Synthesis of noncentrosymmetric Cu(II)-hybrid halides compounds.
  • Details: Using (R)-3-aminoquinuclidine, compounds like [(R)-C7H16N2][CuCl4] were synthesized. These materials, with their noncentrosymmetric and chiral structures, have potential in optoelectronics and information storage due to their second harmonic generation (SHG) efficiencies and phase transitions (Hajlaoui et al., 2019).

Role in the Synthesis of Serotonin Receptor Ligands

  • Application: Synthesis of 5-HT (serotonin) receptor ligands.
  • Details: 3-Aminoquinuclidine, a key fragment in many serotonin receptor ligands, has been synthesized with high optical purity using (R)-3-aminoquinuclidine enantiomers. This demonstrates its importance in the development of compounds related to neurological research (Parnes & Shelton, 1996).

Application in Asymmetric Synthesis

  • Application: Asymmetric synthesis of various chemical compounds.
  • Details: The stereochemistry of several compounds was set via processes involving this compound, highlighting its role in the creation of enantiomerically pure substances. This is crucial for the development of pharmaceuticals and advanced chemicals (Deniau et al., 2008).

Safety and Hazards

“®-3-Aminoquinuclidine dihydrochloride” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, protective clothing, and eye protection should be worn when handling this compound .

properties

IUPAC Name

(3R)-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c8-7-5-9-3-1-6(7)2-4-9;;/h6-7H,1-5,8H2;2*1H/t7-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZHBULOYDCZET-KLXURFKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Aminoquinuclidine dihydrochloride
Reactant of Route 2
(R)-3-Aminoquinuclidine dihydrochloride
Reactant of Route 3
(R)-3-Aminoquinuclidine dihydrochloride
Reactant of Route 4
(R)-3-Aminoquinuclidine dihydrochloride
Reactant of Route 5
(R)-3-Aminoquinuclidine dihydrochloride
Reactant of Route 6
(R)-3-Aminoquinuclidine dihydrochloride

Q & A

Q1: How does (R)-(+)-3-Aminoquinuclidine dihydrochloride contribute to the synthesis of noncentrosymmetric molybdates?

A1: (R)-(+)-3-Aminoquinuclidine dihydrochloride acts as a chiral structure-directing agent in the synthesis of noncentrosymmetric molybdates. [] When reacted with molybdenum trioxide (MoO3) and water under hydrothermal conditions, it guides the formation of a specific crystal structure. Specifically, it leads to the crystallization of [(R)-C7H16N2]2[Mo8O26] in the noncentrosymmetric space group P21 (No. 4), which exhibits the polar crystal class 2 (C2). [] This crystal structure lacks a center of symmetry, a property crucial for materials exhibiting second-harmonic generation activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.